Cimiracemoside C

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Cimiracemoside C típicamente involucra la extracción de los rizomas de Cimicifuga racemosa. El proceso incluye:

Extracción: Los rizomas se secan y pulverizan, seguidos de la extracción utilizando solventes como metanol o etanol.

Purificación: El extracto se somete a técnicas cromatográficas como la cromatografía líquida de alta resolución (HPLC) para aislar this compound.

Caracterización: El compuesto aislado se caracteriza utilizando métodos espectroscópicos como la resonancia magnética nuclear (RMN) y la espectrometría de masas (MS) .

Métodos de Producción Industrial

La producción industrial de this compound implica procesos de extracción y purificación a gran escala. Los rizomas se cosechan, secan y procesan a granel. La extracción con solventes es seguida por cromatografía a gran escala para purificar el compuesto. El producto purificado se seca y empaqueta para su uso en investigación y posibles aplicaciones terapéuticas .

Análisis De Reacciones Químicas

Tipos de Reacciones

Cimiracemoside C experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar sus enlaces glucosídicos.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo presentes en la molécula.

Reactivos y Condiciones Comunes

Agentes oxidantes: Permanganato de potasio (KMnO₄), peróxido de hidrógeno (H₂O₂).

Agentes reductores: Borohidruro de sodio (NaBH₄), hidruro de litio y aluminio (LiAlH₄).

Solventes: Metanol, etanol, dimetilsulfóxido (DMSO).

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos de this compound, que pueden estudiarse más a fondo por sus actividades biológicas .

Aplicaciones Científicas De Investigación

Cimiracemoside C tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de los glucósidos triterpénicos.

Biología: Investigado por su papel en la activación de AMPK, que es crucial en la homeostasis energética celular.

Medicina: Estudiado por sus posibles efectos antidiabéticos, ya que puede mejorar el metabolismo de la glucosa y la sensibilidad a la insulina.

Industria: Se utiliza en el desarrollo de terapéuticos y suplementos basados en productos naturales

Mecanismo De Acción

Cimiracemoside C ejerce sus efectos principalmente a través de la activación de la proteína quinasa activada por AMP (AMPK). Esta enzima juega un papel clave en la regulación del equilibrio energético celular. Al activar AMPK, this compound mejora la absorción de glucosa y la oxidación de ácidos grasos, lo que lleva a una mejor sensibilidad a la insulina y niveles reducidos de glucosa en sangre. Este mecanismo lo convierte en un candidato prometedor para el tratamiento de trastornos metabólicos como la diabetes .

Comparación Con Compuestos Similares

Compuestos Similares

- Cimiracemoside D

- Cimidahurina

- 23-epi-26-deoxyactein

Singularidad

Cimiracemoside C es único debido a su estructura específica y sus potentes propiedades de activación de AMPK. En comparación con compuestos similares, ha demostrado un potencial significativo en la mejora del metabolismo de la glucosa y la sensibilidad a la insulina, lo que lo convierte en un compuesto valioso en el estudio de las enfermedades metabólicas .

Actividad Biológica

Cimiracemoside C, a bioactive compound derived from the roots of Cimicifuga racemosa (black cohosh), has garnered attention for its potential therapeutic effects, particularly in women's health. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

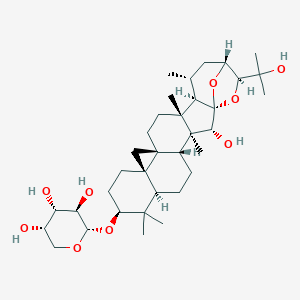

Overview of this compound

This compound is classified as a triterpene glycoside. Its structure includes a cycloartane backbone, which is characteristic of many compounds found in the Cimicifuga genus. Research indicates that this compound may contribute to the overall efficacy of black cohosh extracts used in dietary supplements aimed at alleviating menopausal symptoms and other gynecological issues.

Pharmacological Properties

1. Hormonal Activity:

this compound has been shown to exhibit estrogen-like activity, which may help mitigate menopausal symptoms such as hot flashes. Studies suggest that it interacts with serotonin receptors, particularly 5-HT1A and 5-HT7, which are involved in thermoregulation and mood stabilization .

2. Anti-inflammatory Effects:

Research indicates that this compound possesses anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines in human macrophages, suggesting a potential role in managing inflammatory conditions .

3. Antioxidant Activity:

The compound demonstrates significant antioxidant activity, which may protect cells from oxidative stress and reduce the risk of chronic diseases associated with aging .

This compound's biological effects can be attributed to several mechanisms:

- Serotonin Reuptake Inhibition: By binding to serotonin transporters, it may function similarly to selective serotonin reuptake inhibitors (SSRIs), contributing to mood regulation and alleviation of menopausal symptoms .

- Modulation of Cytokine Production: It affects the signaling pathways involved in inflammation, leading to decreased levels of inflammatory markers .

- Antioxidant Pathways: The compound enhances endogenous antioxidant defenses, thereby reducing oxidative damage within cells .

Case Studies

A cross-sectional clinical study involving women using black cohosh supplements revealed no significant hematological abnormalities or increased micronucleus frequencies associated with this compound intake. This suggests a favorable safety profile for long-term use in healthy populations .

Quantitative Analysis

A study utilizing high-performance liquid chromatography (HPLC) analyzed various accessions of Cimicifuga racemosa, revealing varying concentrations of this compound and related compounds. The findings indicated that specific extraction methods significantly influence the yield and bioactivity of these compounds .

Data Tables

| Study | Findings | |

|---|---|---|

| Looney et al. (2012) | Quantified levels of this compound across different plant accessions | Variability in content affects therapeutic efficacy |

| Mercado-Feliciano et al. (2012) | Evaluated safety in animal models | No hepatotoxicity; potential for chromosomal alterations observed |

| Wang et al. (2022) | Investigated receptor interactions | Supports hormonal activity through serotonin receptor modulation |

Propiedades

IUPAC Name |

(2S,3R,4S,5S)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18+,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPYUWOBZFGKAI-BKJHYQRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)C)O2)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256925-92-5 | |

| Record name | Cimiracemoside C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256925925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CIMIRACEMOSIDE C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DC28J6R1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key analytical challenges in differentiating black cohosh (Actaea racemosa) from other closely related species, and how does the use of cimiracemoside C as a marker address these challenges?

A1: Differentiating black cohosh from other Actaea species, particularly those originating in Asia, presents a significant challenge due to their morphological similarities and shared chemical constituents. Traditional methods like morphological examination can be unreliable, especially for processed plant material.

Q2: How effective is Shortwave Infrared Hyperspectral Imaging (SWIR-HSI) combined with chemometrics in authenticating black cohosh products, and what role does this compound analysis play in this process?

A2: The research demonstrates that SWIR-HSI, coupled with chemometric analysis, offers a rapid and efficient method for identifying black cohosh and detecting potential adulteration in commercial products. [] While SWIR-HSI can differentiate between various Actaea species based on their unique spectral fingerprints, the analysis of specific chemical markers like this compound provides crucial confirmatory evidence.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.